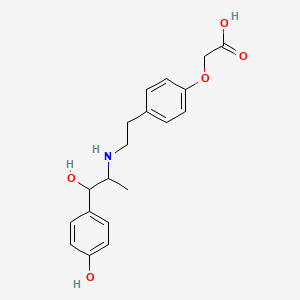

KUL-7211 racemate

Descripción

Propiedades

IUPAC Name |

2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXPBQQLKHBRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KUL-7211 Racemate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent smooth muscle relaxant properties, particularly in the ureter. As a racemic mixture, KUL-7211's pharmacological activity is primarily attributed to its (-)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of the KUL-7211 racemate, detailing its interaction with β-adrenoceptor subtypes and the subsequent intracellular signaling cascades. The guide includes a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate a thorough understanding of its therapeutic potential.

Introduction

Ureteral colic, often caused by urolithiasis, is characterized by severe pain resulting from smooth muscle spasms. The pharmacological management of this condition aims to induce ureteral relaxation, thereby alleviating pain and facilitating the passage of stones. β-adrenoceptors, particularly the β2 and β3 subtypes, are known to mediate smooth muscle relaxation in the urinary tract. KUL-7211 has emerged as a promising agent in this context due to its selective agonist activity at these receptors. This document serves as a comprehensive technical resource on the mechanism of action of the this compound.

Pharmacological Profile

KUL-7211 is a potent and selective agonist for both β2- and β3-adrenoceptors.[1] Its selectivity for these receptors over β1-adrenoceptors minimizes the potential for cardiac side effects, which are a common concern with non-selective β-agonists. The pharmacological activity of KUL-7211 has been characterized through a series of in vitro functional assays on isolated smooth muscle preparations.

Quantitative Data Summary

The potency and affinity of KUL-7211 and the affinity of antagonists at the β-adrenoceptors have been quantified using pD2 and pKB values, respectively. The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum response, while the pKB value is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

| Parameter | Tissue/Preparation | Species | Receptor Subtype | Value | Reference |

| pD2 | Isolated Ureter (KCl-induced contraction) | Rabbit | β2 | 5.86 ± 0.13 | [1] |

| pD2 | Isolated Ureter (KCl-induced contraction) | Canine | β3 | 6.52 ± 0.16 | [1] |

| pD2 | Isolated Ureter (Spontaneous rhythmic contraction) | Canine | - | 6.83 ± 0.20 | [1] |

| pKB | ICI-118,551 (antagonist) in Rabbit Ureter | Rabbit | β2 | 8.91 ± 0.24 | [1] |

| pKB | Bupranolol (antagonist) in Canine Ureter | Canine | - | 6.85 ± 0.12 | [1] |

Mechanism of Action: Signaling Pathways

KUL-7211 exerts its relaxant effects on smooth muscle by activating specific intracellular signaling pathways downstream of β2- and β3-adrenoceptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.

β2-Adrenergic Receptor Signaling

Activation of the β2-adrenoceptor by KUL-7211 initiates a cascade of events leading to smooth muscle relaxation. The canonical pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

β3-Adrenergic Receptor Signaling

Similar to the β2-adrenoceptor, the β3-adrenoceptor primarily signals through the Gs-adenylyl cyclase-cAMP-PKA pathway to induce smooth muscle relaxation. This shared pathway underscores the synergistic action of KUL-7211 at both receptor subtypes.

Experimental Protocols

The pharmacological characterization of KUL-7211 was primarily conducted using isolated organ bath experiments. These assays allow for the functional assessment of drug activity on intact smooth muscle tissues.

Isolated Ureteral Smooth Muscle Preparation

-

Tissue Source: Ureters were obtained from male Japanese White rabbits and male Beagle dogs.

-

Preparation: The ureters were isolated and cut into spiral strips approximately 2 mm wide and 15 mm long.

-

Mounting: The preparations were mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.

-

Tension: An initial tension of 1.0 g was applied to the tissues, which were then allowed to equilibrate for at least 60 minutes.

-

Krebs-Henseleit Solution Composition (mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10.

Functional Assays for Agonist Potency (pD2 Determination)

-

Contraction Induction: Ureteral preparations were contracted with 80 mM KCl to induce a sustained tonic contraction.

-

Cumulative Concentration-Response Curve: Once the KCl-induced contraction reached a plateau, KUL-7211 was added to the organ bath in a cumulative manner (from 1 nM to 100 µM).

-

Data Analysis: The relaxation induced by KUL-7211 was expressed as a percentage of the maximal relaxation. The pD2 value was calculated from the resulting concentration-response curve.

Functional Assays for Antagonist Affinity (pKB Determination)

-

Antagonist Incubation: Tissues were incubated with a selective antagonist (e.g., ICI-118,551 for β2-receptors or bupranolol as a non-selective β-antagonist) for 30 minutes prior to the addition of the agonist.

-

Agonist Concentration-Response Curve Shift: A cumulative concentration-response curve for KUL-7211 was then generated in the presence of the antagonist.

-

Data Analysis: The pKB value was calculated using the Schild regression analysis, which relates the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) to the concentration of the antagonist.

The this compound

The term "KUL-7211" is used to refer to the racemic mixture of the compound, meaning it contains equal amounts of its two enantiomers. However, the pharmacological studies have predominantly focused on the (-)-enantiomer, which is designated as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid. It is this specific stereoisomer that is responsible for the potent β2/β3-adrenoceptor agonist activity. For many β-agonists, the pharmacological activity resides primarily in one enantiomer, while the other may be inactive or even have undesirable effects.

Conclusion

KUL-7211 is a selective β2/β3-adrenoceptor agonist whose mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway in smooth muscle cells. This leads to a reduction in intracellular calcium and subsequent muscle relaxation. Its efficacy and receptor selectivity have been well-characterized in in vitro studies, providing a strong rationale for its potential therapeutic use in conditions characterized by smooth muscle hypercontractility, such as ureteral colic. This technical guide has provided a detailed overview of its pharmacological properties, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its function, serving as a valuable resource for the scientific and drug development community.

References

KUL-7211 Racemate: A Technical Overview of its Chemical Structure, Pharmacology, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KUL-7211, a potent and selective β2/β3-adrenoceptor agonist. The document elucidates the chemical structure of its racemic form, summarizes key pharmacological data, and visualizes its mechanism of action through a detailed signaling pathway diagram. This information is intended to support further research and development efforts in areas such as urology, where KUL-7211 shows promise for the treatment of conditions like ureteral colic and the promotion of urinary stone passage.[1][2]

Chemical Structure of KUL-7211 Racemate

KUL-7211 is chemically described as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid.[1][2] The "(-)" and "(1S,2R)" designations indicate a specific stereoisomer. A racemate is an equimolar mixture of a chiral molecule and its enantiomer. Therefore, the this compound consists of a 1:1 mixture of the (1S,2R) enantiomer and its mirror image, the (1R,2S) enantiomer.

The chemical structures of the two enantiomers comprising the this compound are depicted below:

(-)-(1S,2R)-KUL-7211:

(+)-(1R,2S)-KUL-7211:

(Note: These are simplified 2D representations and do not fully convey the 3D stereochemistry.)

Pharmacological Data

KUL-7211 has been demonstrated to be a potent ureteral relaxant with selectivity for β2- and β3-adrenoceptors over β1-adrenoceptors.[1] This selectivity suggests a lower potential for cardiac side effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of KUL-7211

| Parameter | Tissue/Preparation | Species | Value | Reference |

| pD2 (Relaxation of KCl-induced contraction) | Isolated Ureter | Rabbit | 5.86 ± 0.13 | [1] |

| pD2 (Relaxation of KCl-induced contraction) | Isolated Ureter | Canine | 6.52 ± 0.16 | [1] |

| pD2 (Reduction of spontaneous rhythmic contraction) | Isolated Ureter | Canine | 6.83 ± 0.20 | [1] |

| pKB (vs. ICI-118,551) | Isolated Ureter | Rabbit | 8.91 ± 0.24 | [1] |

| pKB (vs. Bupranolol) | Isolated Ureter | Canine | 6.85 ± 0.12 | [1] |

| Selectivity (β2 vs. β1) | Rat Isolated Organs | Rat | 56.3 | [1] |

| Selectivity (β3 vs. β1) | Rat Isolated Organs | Rat | 242.2 | [1] |

Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter

| Contraction Type | Rank Order of Potency (pD2 values) | Reference |

| KCl-induced tonic contraction | KUL-7211 (6.60) > Tamsulosin (5.90) > Verapamil (5.70) > Papaverine (4.88) > Prazosin (4.54) | [2] |

| Spontaneous rhythmic contractions | KUL-7211 (6.80) > Verapamil (6.12) > Papaverine (5.05) | [2] |

| Phenylephrine-induced rhythmic contractions | KUL-7211 (6.95) > Tamsulosin (6.26) > Prazosin (5.68) > Verapamil (5.64) > Papaverine (5.03) | [2] |

| PGF2α-induced rhythmic contractions | KUL-7211 (7.05) > Verapamil (6.70) > Papaverine (5.27) | [2] |

Signaling Pathway

KUL-7211 exerts its pharmacological effect by stimulating β2- and β3-adrenergic receptors on ureteral smooth muscle cells. This activation initiates a signaling cascade that ultimately leads to muscle relaxation. The diagram below illustrates this proposed pathway.

Caption: Proposed signaling pathway of KUL-7211 in ureteral smooth muscle cells.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available within the provided search results. However, the general methodologies employed in the in vitro studies involved the use of isolated organ baths.[3] In these experiments, segments of ureteral tissue from rabbits and dogs were suspended in an organ bath containing a physiological solution. The contractile responses of the tissue to various agents, including KCl and phenylephrine, were measured isometrically. The effects of KUL-7211 and other compounds on these contractions were then quantified.[2][3] For in vivo studies, anesthetized pig models of acute unilateral ureteral obstruction were utilized to assess the effects of intravenously administered drugs on intraureteral pressure and mean blood pressure.[4] For more specific details, readers are encouraged to consult the original publications.

References

- 1. Pharmacological profile of KUL-7211, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of KUL-7211, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of KUL-7211, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

KUL-7211: A Preclinical Retrospective of a Selective β2/β3-Adrenoceptor Agonist

An In-depth Technical Guide on the Preclinical Discovery and Development of KUL-7211

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, emerged in the early 2000s as a promising preclinical candidate for the management of urolithiasis. Investigated by Kissei Pharmaceutical, this compound is a selective β2/β3-adrenoceptor agonist designed to induce ureteral smooth muscle relaxation, thereby facilitating the passage of kidney stones and alleviating ureteral colic. This technical guide synthesizes the available preclinical data on KUL-7211, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation. Despite its promising initial results, the public scientific and patent literature lacks information on the synthesis of the KUL-7211 racemate, its subsequent resolution, and any progression into clinical trials, suggesting the discontinuation of its development. This document serves as a comprehensive repository of the known preclinical science of KUL-7211.

Introduction

Ureteral colic, often caused by the passage of kidney stones (urolithiasis), is a condition characterized by intense pain due to spasms of the ureteral smooth muscle. The pharmacological management of this condition often involves the use of spasmolytic agents to relax the ureter and facilitate stone passage. The discovery that both β2- and β3-adrenoceptors mediate the relaxation of human ureteral smooth muscle provided a rationale for the development of agonists targeting these receptors. KUL-7211 was developed with this therapeutic goal in mind, exhibiting a selective agonist profile for β2- and β3-adrenoceptors.

Pharmacological Profile

The pharmacological activity of KUL-7211 has been characterized through a series of in vitro and in vivo preclinical studies. These investigations have consistently demonstrated its potency and selectivity as a β2/β3-adrenoceptor agonist.

In Vitro Pharmacology

In vitro studies have been foundational in elucidating the mechanism and potency of KUL-7211. These experiments were primarily conducted on isolated smooth muscle tissues from various animal models.

Table 1: In Vitro Potency and Selectivity of KUL-7211

| Parameter | Tissue/Preparation | Species | Value | Citation |

| β2-Adrenoceptor Activity | ||||

| pD2 | KCl-induced tonic contraction (Ureter) | Rabbit | 5.86 ± 0.13 | [1] |

| pKB (vs. ICI-118,551) | KUL-7211-induced relaxation (Ureter) | Rabbit | 8.91 ± 0.24 | [1] |

| Selectivity vs. β1 | Inhibition of spontaneous uterine contraction | Rat | 56.3 | [1] |

| β3-Adrenoceptor Activity | ||||

| pD2 | KCl-induced tonic contraction (Ureter) | Canine | 6.52 ± 0.16 | [1] |

| pKB (vs. Bupranolol) | KUL-7211-induced relaxation (Ureter) | Canine | 6.85 ± 0.12 | [1] |

| Selectivity vs. β1 | Inhibition of colonic contraction | Rat | 242.2 | [1] |

| Ureteral Relaxation | ||||

| pD2 | Spontaneous rhythmic contraction (Ureter) | Canine | 6.83 ± 0.20 | [1] |

| pD2 | KCl-induced tonic contraction (Ureter) | Canine | 6.60 | [2] |

| pD2 | Spontaneous rhythmic contractions (Ureter) | Canine | 6.80 | [2] |

| pD2 | Phenylephrine-induced contractions (Ureter) | Canine | 6.95 | [2] |

| pD2 | PGF2α-induced contractions (Ureter) | Canine | 7.05 | [2] |

In Vivo Pharmacology

The in vivo effects of KUL-7211 were investigated in a porcine model of acute unilateral ureteral obstruction. This model allowed for the assessment of the drug's ability to reduce intraureteral pressure, a key indicator of ureteral relaxation.

Table 2: In Vivo Efficacy and Ureteral Selectivity of KUL-7211 in Pigs

| Parameter | KUL-7211 | Isoproterenol | Terbutaline | CL-316243 | Citation |

| Potency on Isolated Ureter (pD2) | 6.26 | 6.98 | 5.41 | 5.41 | [3] |

| Ureteral Selectivity Ratio * | 1.5 | 0.04 | 0.43 | - | [3] |

*Defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%.

Mechanism of Action

KUL-7211 exerts its pharmacological effects by selectively binding to and activating β2- and β3-adrenoceptors located on the surface of ureteral smooth muscle cells. This activation initiates an intracellular signaling cascade that leads to muscle relaxation.

Caption: Proposed signaling pathway of KUL-7211.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of KUL-7211 are not publicly available, the methodologies can be inferred from the published preclinical studies.

In Vitro Studies on Isolated Ureteral Smooth Muscle

These experiments aimed to determine the potency and efficacy of KUL-7211 in relaxing ureteral tissue.

Caption: Generalized workflow for in vitro ureteral relaxation assays.

Methodology Overview:

-

Tissue Preparation: Ureters were excised from euthanized animals (e.g., rabbits, dogs) and cut into segments.

-

Organ Bath Setup: The segments were suspended in a 10-mL organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. Phentolamine (1 µM) was often included to block α-adrenoceptor effects.

-

Tension Measurement: Isometric tension was recorded using a force-transducer. An initial resting tension was applied, followed by an equilibration period.

-

Induction of Contraction: Tonic contractions were induced with a high concentration of potassium chloride (80 mM). Rhythmic contractions were either spontaneous or induced by agents like phenylephrine or prostaglandin F2α.

-

Drug Evaluation: Once a stable contraction was achieved, KUL-7211 or other test compounds were cumulatively added to the organ bath.

-

Data Analysis: The relaxant effects were quantified, and concentration-response curves were generated to calculate pD2 values (-log EC50). For antagonist studies, pKB values were determined.

In Vivo Studies in a Porcine Model of Ureteral Obstruction

These experiments were designed to assess the efficacy and selectivity of KUL-7211 in a living animal model that mimics ureteral colic.

Methodology Overview:

-

Animal Model: Anesthetized male miniature pigs were used. A complete obstruction of the lower left ureter was created.

-

Physiological Monitoring: Intraureteral pressure and mean blood pressure were continuously monitored.

-

Drug Administration: KUL-7211 and other β-adrenoceptor agonists were administered intravenously in a cumulative manner.

-

Efficacy and Selectivity Assessment: The dose-dependent reduction in elevated intraureteral pressure was measured as the primary efficacy endpoint. The effect on mean blood pressure was monitored to assess cardiovascular side effects. The ureteral selectivity was calculated as a ratio of the dose required to produce a 25% decrease in mean blood pressure to the dose required for a 50% decrease in intraureteral pressure.

Discovery and Development History: An Incomplete Picture

A comprehensive history of the discovery and development of the this compound is not available in the public domain. The scientific literature introduces KUL-7211 as a specific enantiomer, (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, without detailing the initial synthesis of the racemic mixture or the method of chiral resolution or asymmetric synthesis used to obtain this stereoisomer.

The preclinical studies on KUL-7211 were published between 2003 and 2011 by researchers at Kissei Pharmaceutical Co., Ltd. in Japan. This timeframe suggests an active research program during this period. However, the absence of any subsequent publications, patent applications specifically naming KUL-7211, or entries in clinical trial registries strongly indicates that the development of this compound was likely discontinued. Pharmaceutical companies often terminate the development of promising preclinical candidates for a variety of reasons, including unfavorable pharmacokinetic or toxicological profiles, strategic portfolio decisions, or the emergence of more promising alternative candidates. While Kissei Pharmaceutical has announced the discontinuation of other development programs, no such announcement has been found for KUL-7211.

Conclusion

KUL-7211 was a rationally designed, selective β2/β3-adrenoceptor agonist that demonstrated significant potential as a ureteral relaxant in preclinical studies. The in vitro and in vivo data generated by Kissei Pharmaceutical provided a strong proof of concept for its proposed therapeutic application in urolithiasis. However, the apparent discontinuation of its development program leaves its full potential unrealized. The information compiled in this guide represents the extent of publicly available knowledge on KUL-7211, offering a valuable case study for researchers in the field of urology and drug discovery.

References

- 1. Discontinuation of the development of "Remogliflozin" by GlaxoSmithKline | News Release(2009) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 2. Announcement of the Discontinuation of the Development of KCT-0809, an Anti-Dry Eye Drug | News Release(2017) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 3. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of KUL-7211: A β2/β3 Adrenergic Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KUL-7211, with the chemical name (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective β2/β3 adrenoceptor agonist.[1] It has demonstrated potent smooth muscle relaxant properties, particularly in the ureter, suggesting its potential therapeutic utility in conditions such as ureteral colic and for facilitating the passage of kidney stones.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of KUL-7211, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for KUL-7211's activity at β-adrenoceptors, derived from various in vitro and in vivo studies.

Table 1: In Vitro Potency of KUL-7211 in Ureteral Tissue

| Preparation | Agonist Effect | pD2 Value (mean ± SEM) | Antagonist | pKB Value (mean ± SEM) | β-Adrenoceptor Subtype | Reference |

| Rabbit Isolated Ureter | Relaxation of KCl-induced tonic contraction | 5.86 ± 0.13 | ICI-118,551 | 8.91 ± 0.24 | β2 | [1] |

| Canine Isolated Ureter | Relaxation of KCl-induced tonic contraction | 6.52 ± 0.16 | Bupranolol | 6.85 ± 0.12 | β3 | [1] |

| Canine Ureteral Spiral | Reduction of spontaneous rhythmic contraction | 6.83 ± 0.20 | - | - | β2/β3 | [1] |

| Porcine Isolated Ureter | Attenuation of KCl-induced contraction | 6.26 | - | - | β2/β3 |

Table 2: In Vitro Selectivity of KUL-7211 in Rat Isolated Organs

| Tissue | Response | β-Adrenoceptor Mediation | Selectivity Ratio (vs. β1) | Reference |

| Uterus | Inhibition of spontaneous contraction | β2 | 56.3 | [1] |

| Colon | Inhibition of contraction | β3 | 242.2 | [1] |

| Atria | Increase in atrial rate | β1 | - | [1] |

Table 3: Comparative Potency of KUL-7211 and Other Spasmolytics on Isolated Canine Ureter

| Contraction Type | KUL-7211 (pD2) | Tamsulosin (pD2) | Verapamil (pD2) | Papaverine (pD2) | Prazosin (pD2) | Reference |

| KCl-induced tonic contraction | 6.60 | 5.90 | 5.70 | 4.88 | 4.54 | [2] |

| Spontaneous rhythmic contractions | 6.80 | - | 6.12 | 5.05 | - | [2] |

| Phenylephrine-induced rhythmic contractions | 6.95 | 6.26 | 5.64 | 5.03 | 5.68 | [2] |

| PGF2α-induced rhythmic contractions | 7.05 | - | 6.70 | 5.27 | - | [2] |

Signaling Pathways

KUL-7211 exerts its effects by activating β2 and β3 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for both receptor subtypes involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Experimental Protocols

Isolated Ureteral Smooth Muscle Preparation and Functional Studies

This protocol is based on the methodologies described in the studies by Tomiyama et al. (2003) and Wanajo et al. (2005).[1][2]

1. Tissue Preparation:

-

Male rabbits, dogs, or pigs are anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and euthanized by exsanguination.

-

The ureters are excised, and adipose and connective tissues are removed in cold, oxygenated Krebs-Henseleit solution.

-

The ureter is cut into spiral strips or tubular segments of approximately 20 mm in length.

2. Organ Bath Setup:

-

The prepared tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution.

-

The composition of the Krebs-Henseleit solution is (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.0.

-

The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Phentolamine (1 µM) is added to the bath to block α-adrenoceptors.

-

The tissue is connected to an isometric force-transducer, and an initial resting tension of approximately 2-3 mN is applied.

-

The preparation is allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15-20 minutes.

3. Experimental Procedure:

-

To study the effects on tonic contractions, the ureteral preparations are contracted with 80 mM KCl.

-

Once the contraction stabilizes, KUL-7211 is added cumulatively to the organ bath in 0.5-log increments.

-

To investigate the effects on rhythmic contractions, spontaneous or agonist-induced (e.g., phenylephrine or PGF2α) contractions are recorded. KUL-7211 is then added in a cumulative manner.

-

For antagonist studies, the tissue is incubated with the antagonist (e.g., ICI-118,551 or bupranolol) for 20-30 minutes before the cumulative addition of KUL-7211.

4. Data Analysis:

-

The relaxant responses are expressed as a percentage of the pre-contraction induced by KCl.

-

The potency of KUL-7211 is expressed as the pD2 value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

-

Antagonist affinity is expressed as the pKB value, calculated from the Schild equation.

References

In Vitro Pharmacological Profile of KUL-7211 on Smooth Muscle: A Technical Guide

Introduction

KUL-7211, chemically identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1][2] In vitro studies have been pivotal in characterizing its pharmacological profile, particularly its potent relaxant effects on ureteral smooth muscle. This document provides a comprehensive overview of the key in vitro experiments, quantitative data, and the underlying cellular mechanisms of KUL-7211's action. It is intended for researchers and professionals in pharmacology and drug development.

Mechanism of Action

KUL-7211 elicits its smooth muscle relaxant effects by selectively stimulating both β2- and β3-adrenoceptors.[1] This dual agonism is significant as both receptor subtypes are known to mediate relaxation in human ureteral tissue.[1] The activation of these G-protein coupled receptors leads to a cascade of intracellular events, ultimately resulting in the relaxation of the smooth muscle, which can be beneficial for conditions like ureteral colic and for promoting the passage of kidney stones.[1][2]

Caption: KUL-7211 signaling pathway in smooth muscle cells.

Quantitative Data Summary

The potency and efficacy of KUL-7211 have been quantified in various isolated smooth muscle preparations. The primary metric used is the pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 1: Potency (pD2 Values) of KUL-7211 in Isolated Ureteral Preparations

| Species | Preparation | Induced Contraction | Mediating Receptor | pD2 Value (Mean ± S.E.M.) | Reference |

| Rabbit | Ureter | 80 mM KCl | β2-Adrenoceptor | 5.86 ± 0.13 | [1][3] |

| Canine | Ureter | 80 mM KCl | β3-Adrenoceptor | 6.52 ± 0.16 | [1][3] |

| Canine | Ureteral Spiral | Spontaneous Rhythmic | β2/β3-Adrenoceptor | 6.83 ± 0.20 | [1] |

| Canine | Ureter | 80 mM KCl | β2/β3-Adrenoceptor | 6.60 | [2] |

| Canine | Ureter | Spontaneous Rhythmic | β2/β3-Adrenoceptor | 6.80 | [2] |

| Canine | Ureter | Phenylephrine (10 µM) | β2/β3-Adrenoceptor | 6.95 | [2] |

| Canine | Ureter | PGF2α (1 µM) | β2/β3-Adrenoceptor | 7.05 | [2] |

Table 2: Antagonist Potency (pKB Values) Against KUL-7211-Induced Relaxation

| Species | Preparation | Antagonist | pKB Value (Mean ± S.E.M.) | Reference |

| Rabbit | Ureter | ICI-118,551 (β2-antagonist) | 8.91 ± 0.24 | [1] |

| Canine | Ureter | Bupranolol (non-selective β-antagonist) | 6.85 ± 0.12 | [1] |

Table 3: Selectivity of KUL-7211 in Rat Isolated Organs

| Activity (Receptor) | Selectivity Ratio vs. Atrial Rate (β1) | Reference |

| Inhibition of Uterine Contraction (β2) | 56.3 | [1] |

| Inhibition of Colonic Contraction (β3) | 242.2 | [1] |

Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature.[1][2][4][5]

Isolated Tissue Preparation

A standardized workflow is followed for preparing isolated smooth muscle tissues for in vitro organ bath studies.

References

- 1. Pharmacological profile of KUL-7211, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of KUL-7211, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: KUL-7211 Racemate Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the solubility and stability analysis of KUL-7211 racemate. Due to the limited availability of public data for this specific compound, the quantitative data presented in the tables are illustrative examples based on typical characteristics of similar pharmaceutical compounds. The experimental protocols described are based on standard pharmaceutical industry practices and relevant ICH guidelines.

Introduction to this compound

KUL-7211 is a selective β2/β3-adrenoceptor agonist.[1] Its chemical name is (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid.[1] As a racemic mixture, KUL-7211 contains equal amounts of its enantiomers. Understanding the solubility and stability of the racemate is a critical aspect of its development as a potential therapeutic agent, influencing its formulation, bioavailability, and shelf-life. This guide outlines the core properties and the methodologies to assess them.

Solubility Properties of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and dissolution rate. The following sections detail the solubility profile and the experimental method for its determination.

Quantitative Solubility Data

The solubility of this compound would be determined in various solvents and at different pH values to support formulation development.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data not available |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data not available |

| pH 4.5 Buffer | 37 | Data not available |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Data not available |

| Ethanol | 25 | Data not available |

| Propylene Glycol | 25 | Data not available |

| Polyethylene Glycol 400 | 25 | Data not available |

Table 1: Illustrative Solubility Data for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer at a controlled temperature.

Materials:

-

This compound

-

Selected solvents/buffers

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for KUL-7211.

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be sufficient to maintain saturation throughout the experiment.

-

Add a known volume of the desired solvent or buffer to the vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved KUL-7211.

-

Repeat the analysis for samples taken at different time points to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change over time).

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Properties of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Quantitative Stability Data

A stability-indicating assay method would be used to determine the potency of this compound and to detect and quantify any degradation products under various stress conditions.

| Stress Condition | Duration | Assay (% of Initial) | Major Degradation Products (% Area) |

| Hydrolysis | |||

| 0.1 N HCl | 24 hours | Data not available | Data not available |

| 0.1 N NaOH | 24 hours | Data not available | Data not available |

| Neutral (Water) | 7 days | Data not available | Data not available |

| Oxidation | |||

| 3% H₂O₂ | 24 hours | Data not available | Data not available |

| Thermal | |||

| 60°C (Solid State) | 7 days | Data not available | Data not available |

| Photostability | |||

| ICH Option 2 (Solid State) | - | Data not available | Data not available |

Table 2: Illustrative Forced Degradation Data for this compound.

Experimental Protocols

3.2.1. Forced Degradation Studies

Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

-

Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

3.2.2. Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its degradation products, process impurities, and excipients.

Methodology:

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and different pH buffers) to achieve optimal separation.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to evaluate the method's ability to separate the parent drug from any formed degradants.

-

Method Optimization: Fine-tune chromatographic parameters such as gradient profile, flow rate, and column temperature to achieve the desired resolution and peak shape.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Signaling Pathway of KUL-7211

KUL-7211 is a β2/β3-adrenoceptor agonist. Upon binding to these G-protein coupled receptors, it initiates a signaling cascade that leads to smooth muscle relaxation.

References

An In-depth Technical Guide to the Enantiomers of Sphingosine Kinase 1 Inhibitors

A Note on the Target Compound: Initial analysis of the compound "KUL-7211" has determined that it is a selective β-adrenoceptor agonist used in research related to ureteral relaxation, rather than a sphingosine kinase 1 (SphK1) inhibitor. To fulfill the core requirements of this guide for a technical overview of enantiomer-specific activity in the context of SphK1 inhibition, this document will focus on PF-543 , a well-characterized, potent, and highly selective SphK1 inhibitor. The stereospecificity of PF-543 serves as an excellent case study for researchers, scientists, and drug development professionals.

Introduction to PF-543 and SphK1 Inhibition

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] This pathway is integral to numerous cellular processes, including proliferation, survival, migration, and inflammation.[1] The dysregulation of the SphK1/S1P axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making SphK1 a compelling target for therapeutic intervention.[1][2]

PF-543 is a potent, non-lipid, reversible, and sphingosine-competitive inhibitor of SphK1.[3][4] Its chemical name, (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol , explicitly denotes its single, active enantiomeric form.[2][5] The high potency and over 100-fold selectivity for SphK1 over its isoform SphK2 make PF-543 a valuable tool for studying the specific roles of SphK1.[3][4] The stereochemistry of the molecule is crucial for its high-affinity binding and inhibitory activity.

Data Presentation: Specific Activities of PF-543 Enantiomers

The inhibitory activity of a chiral compound is often highly dependent on its stereochemistry. In the case of PF-543, the (R)-enantiomer is the eutomer (the pharmacologically active enantiomer). While direct quantitative data for the (S)-enantiomer (the distomer) is not prevalent in peer-reviewed literature—likely because its activity is significantly lower—we can infer its reduced potency from structural biology and comparative studies with other (S)-stereoisomers.

The crystal structure of SphK1 in complex with PF-543 reveals that the (R)-2-(hydroxymethyl)-pyrrolidine head group binds in a specific orientation within the active site.[6][7] This precise interaction, which involves hydrogen bonds with key aspartate residues, is critical for its inhibitory effect.[7] It is structurally evident that the corresponding (S)-enantiomer would not be able to achieve this optimal binding conformation, leading to a substantial loss of activity.

Below is a summary of the known quantitative data for the (R)-enantiomer of PF-543 and the inferred activity of the (S)-enantiomer.

| Compound | Enantiomer | Target | Activity Type | Value | Selectivity (over SphK2) | Notes |

| PF-543 | (R) | Human SphK1 | IC₅₀ | 2.0 nM[3] | >100-fold[3][4] | Potent, sphingosine-competitive inhibitor. |

| Human SphK1 | Kᵢ | 3.6 nM[3][4] | ||||

| Human SphK1 | Kd | 5.0 nM[3] | High-affinity binding. | |||

| Whole Blood | IC₅₀ | 26.7 nM[4] | Demonstrates cell permeability and activity in a biological matrix. | |||

| ent-PF-543 | (S) | Human SphK1 | IC₅₀ / Kᵢ | Not Reported | Not Applicable | Activity is expected to be significantly lower than the (R)-enantiomer due to stereospecific binding requirements of the enzyme. A related (S)-stereoisomer showed lower cytotoxic effects compared to (R)-PF-543.[8] |

Experimental Protocols

The determination of inhibitory constants for compounds like PF-543 involves robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Sphingosine Kinase Activity Assay (Biochemical IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SphK1.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human SphK1.

-

Materials:

-

Recombinant human SphK1 enzyme.

-

Sphingosine substrate.

-

[γ-³²P]ATP (radiolabeled).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test inhibitor (PF-543 enantiomers) at various concentrations.

-

Thin Layer Chromatography (TLC) plates.

-

Phosphorimager or scintillation counter.

-

-

Methodology:

-

A reaction mixture is prepared containing the kinase assay buffer, sphingosine, and the recombinant SphK1 enzyme.

-

The test inhibitor (e.g., (R)-PF-543 or (S)-PF-543) is added to the reaction mixture across a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed at 37°C for a defined period (typically 20-30 minutes).

-

The reaction is terminated by adding an acidic solution (e.g., HCl), which quenches enzyme activity.

-

Lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform/methanol).

-

The extracted lipid phase, containing both unreacted sphingosine and the radiolabeled S1P product, is spotted onto a TLC plate.

-

The lipids are separated using an appropriate mobile phase.

-

The dried TLC plate is exposed to a phosphor screen to visualize and quantify the radiolabeled S1P product.

-

The amount of radioactivity corresponding to the S1P product is measured. The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

-

Cellular Assay for S1P Formation (Cellular EC₅₀ Determination)

This assay measures the effectiveness of an inhibitor in a cellular context by quantifying the levels of endogenous S1P.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for the inhibition of S1P production in whole cells.

-

Materials:

-

Cultured cells (e.g., 1483 head and neck carcinoma cells, which have high SphK1 expression).

-

Cell culture medium and multi-well plates.

-

Test inhibitor (PF-543 enantiomers) at various concentrations.

-

Lysis buffer.

-

Internal standards for mass spectrometry.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Methodology:

-

Cells are plated in multi-well plates and allowed to adhere overnight.

-

The cells are treated with the test inhibitor across a range of concentrations for a specified duration (e.g., 1-24 hours).

-

Following treatment, the cells are washed with PBS and then lysed.

-

Known quantities of internal standards are added to the cell lysates for accurate quantification.

-

A lipid extraction is performed on the lysates.

-

The extracted lipid phase is dried and reconstituted in a solvent compatible with LC-MS/MS analysis.

-

The samples are analyzed by LC-MS/MS to quantify the levels of endogenous S1P.

-

S1P levels are normalized to total protein concentration or cell number.

-

The percentage of S1P reduction is calculated relative to vehicle-treated control cells for each inhibitor concentration.

-

The EC₅₀ value is determined by plotting the percentage of S1P reduction against the logarithm of the inhibitor concentration.[1]

-

Visualizations: Pathways and Workflows

SphK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of SphK1 in converting sphingosine to S1P and the point at which PF-543 exerts its inhibitory effect.

Experimental Workflow for Biochemical IC₅₀ Determination

This diagram outlines the logical flow of the in vitro biochemical assay used to quantify the potency of SphK1 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 6. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor activity of PF-543 and PF-543 derivative (22c) as sphingosine kinase 1 inhibitors [test-psk.inforang.com]

In-Depth Technical Guide: KUL-7211 Racemate and Its Binding Affinity for Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as the specific enantiomer (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a potent and selective β2/β3-adrenoceptor agonist.[1] This technical guide provides a comprehensive overview of the available pharmacological data on KUL-7211, with a focus on its interaction with adrenergic receptors. While direct quantitative binding affinity data such as Kᵢ or IC₅₀ values are not publicly available, this guide synthesizes the existing functional activity data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and development efforts in the field of adrenergic receptor modulation.

Introduction to KUL-7211 and Adrenergic Receptors

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the physiological effects of the catecholamines epinephrine and norepinephrine. They are classified into two main groups, α and β, with several subtypes (α₁, α₂, β₁, β₂, β₃). The β-adrenergic receptors, upon activation, are primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a vital role in regulating various physiological processes, including cardiac function, smooth muscle relaxation, and metabolism.

KUL-7211 has emerged as a selective agonist for the β2 and β3 subtypes.[1] Its chemical structure is (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid.[1] The focus on a specific enantiomer is critical, as stereoisomers of a chiral drug can exhibit significantly different pharmacological properties. The racemate, a mixture of enantiomers, may have a different pharmacological profile than the pure enantiomer. This guide will focus on the available data for the active enantiomer, KUL-7211.

Functional Activity of KUL-7211 at Adrenergic Receptors

While direct binding affinity data (Kᵢ or IC₅₀) for KUL-7211 are not available in the public domain, its functional activity has been characterized through in vitro organ bath studies. These studies provide pD₂ values, which represent the negative logarithm of the agonist concentration that produces 50% of the maximal response, offering a measure of the agonist's potency.

Table 1: Functional Potency (pD₂ values) of KUL-7211 in Isolated Tissues

| Tissue Preparation | Adrenergic Receptor Subtype | Measured Effect | pD₂ Value (Mean ± SEM) | Reference |

| Rabbit Ureter | β₂ | Relaxation of KCl-induced tonic contraction | 5.86 ± 0.13 | [1] |

| Canine Ureter | β₃ | Relaxation of KCl-induced tonic contraction | 6.52 ± 0.16 | [1] |

| Canine Ureteral Spiral | Not Specified | Reduction of spontaneous rhythmic contraction | 6.83 ± 0.20 | [1] |

These results demonstrate that KUL-7211 is a potent agonist at both β₂ and β₃ adrenoceptors, leading to smooth muscle relaxation.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of ligands like KUL-7211 with adrenergic receptors.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a receptor. A typical competition binding assay protocol is as follows:

-

Membrane Preparation:

-

Cells or tissues expressing the target adrenergic receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (KUL-7211 racemate or enantiomer).

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: cAMP Accumulation (General Protocol)

Functional assays measure the cellular response to receptor activation. For β₂ and β₃ adrenoceptors, this is typically a measurement of intracellular cAMP accumulation.

-

Cell Culture:

-

Cells stably or transiently expressing the human β₂ or β₃ adrenergic receptor are cultured in appropriate media.

-

-

cAMP Accumulation Assay:

-

Cells are seeded in multi-well plates and incubated.

-

The cells are then treated with varying concentrations of the agonist (this compound or enantiomer) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The incubation is carried out for a specific time at 37°C.

-

-

Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The concentration-response curve is plotted, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression. The pD₂ value is the negative logarithm of the EC₅₀.

-

Signaling Pathways

Activation of β₂ and β₃ adrenergic receptors by an agonist like KUL-7211 initiates a downstream signaling cascade, primarily through the Gs-adenylyl cyclase-cAMP pathway.

Caption: β₂/β₃-Adrenergic Receptor Gs Signaling Pathway.

Experimental Workflow for Affinity and Potency Determination

The characterization of a novel adrenergic receptor ligand like KUL-7211 typically follows a structured workflow to determine its binding affinity and functional potency.

Caption: Workflow for KUL-7211 Adrenergic Receptor Characterization.

Conclusion

KUL-7211 is a selective agonist of β₂ and β₃ adrenergic receptors with demonstrated potent functional activity in preclinical models. While specific binding affinity data (Kᵢ values) for the racemate or its enantiomers are not currently in the public domain, the available functional data strongly support its classification as a potent β₂/β₃-adrenoceptor agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the pharmacological profile of KUL-7211. Future studies disclosing direct binding affinities would provide a more complete picture of its interaction with adrenergic receptors and would be of significant value to the scientific and drug development communities.

References

Early-Phase Research on KUL-7211 for Urological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amin] ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxant properties in early-phase preclinical studies.[1][2] This technical guide provides a comprehensive overview of the foundational research on KUL-7211, with a focus on its potential application in urological conditions such as ureteral colic and the promotion of ureteral stone passage.[1][2] The document summarizes key quantitative data, details experimental methodologies from pivotal in vitro and in vivo studies, and visualizes the compound's mechanism of action and experimental workflows. While preclinical data are promising, no clinical trial data for KUL-7211 in humans have been identified in the public domain.

Introduction

Ureteral colic, often caused by urolithiasis, is a condition characterized by intense pain due to spasms of the ureteral smooth muscle. The pharmacological management of this condition often involves analgesics and medical expulsive therapy (MET). The rationale for investigating β-adrenoceptor agonists stems from the presence of both β2- and β3-adrenoceptors in the human ureter, which mediate smooth muscle relaxation.[1] KUL-7211 was developed as a selective agonist for these receptor subtypes with the aim of providing a targeted therapeutic approach to alleviate ureteral obstruction and facilitate the passage of calculi.[1]

Mechanism of Action

KUL-7211 exerts its pharmacological effect by selectively stimulating β2- and β3-adrenoceptors located on ureteral smooth muscle cells. This agonistic activity leads to a cascade of intracellular signaling events that ultimately result in muscle relaxation. The compound has demonstrated a favorable selectivity profile, with significantly less activity at β1-adrenoceptors, which are primarily responsible for cardiac stimulation.[1] This selectivity suggests a potentially lower risk of cardiovascular side effects compared to non-selective β-agonists.

Quantitative Pharmacology Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of KUL-7211 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of KUL-7211[1]

| Parameter | Tissue/Preparation | Species | Value | Notes |

| β2-Adrenoceptor Activity (pD2) | Isolated Ureter (KCl-induced contraction) | Rabbit | 5.86 ± 0.13 | Relaxation mediated by β2-adrenergic stimulation. |

| β3-Adrenoceptor Activity (pD2) | Isolated Ureter (KCl-induced contraction) | Canine | 6.52 ± 0.16 | Relaxation mediated by β3-adrenergic stimulation. |

| Spontaneous Contraction Inhibition (pD2) | Isolated Ureter (spiral preparation) | Canine | 6.83 ± 0.20 | --- |

| β2-Adrenoceptor Antagonism (pKB) | ICI-118,551 vs. KUL-7211 in rabbit ureter | Rabbit | 8.91 ± 0.24 | ICI-118,551 is a selective β2-antagonist. |

| Non-selective β-Antagonism (pKB) | Bupranolol vs. KUL-7211 in canine ureter | Canine | 6.85 ± 0.12 | Bupranolol is a non-selective β-antagonist. |

| Selectivity (β2 vs. β1) | Rat isolated organs | Rat | 56.3 | Ratio of inhibition of spontaneous uterine contraction (β2) vs. increase in atrial rate (β1). |

| Selectivity (β3 vs. β1) | Rat isolated organs | Rat | 242.2 | Ratio of inhibition of colonic contraction (β3) vs. increase in atrial rate (β1). |

Table 2: Comparative Potency of KUL-7211 and Other Spasmolytics in Isolated Canine Ureter[2]

| Contraction Stimulus | Drug | pD2 Value | Rank Order of Potency |

| KCl (80 mM)-induced tonic contraction | KUL-7211 | 6.60 | 1 |

| Tamsulosin | 5.90 | 2 | |

| Verapamil | 5.70 | 3 | |

| Papaverine | 4.88 | 4 | |

| Prazosin | 4.54 | 5 | |

| Spontaneous rhythmic contractions | KUL-7211 | 6.80 | 1 |

| Verapamil | 6.12 | 2 | |

| Papaverine | 5.05 | 3 | |

| Phenylephrine-induced rhythmic contractions | KUL-7211 | 6.95 | 1 |

| Tamsulosin | 6.26 | 2 | |

| Prazosin | 5.68 | 3 | |

| Verapamil | 5.64 | 4 | |

| Papaverine | 5.03 | 5 | |

| PGF2α-induced rhythmic contractions | KUL-7211 | 7.05 | 1 |

| Verapamil | 6.70 | 2 | |

| Papaverine | 5.27 | 3 |

Table 3: In Vivo Ureteral Selectivity of β-Adrenoceptor Agonists in a Pig Model[3]

| Drug | pD2 Value (Isolated Porcine Ureter) | Ureteral Selectivity Ratio* |

| KUL-7211 | 6.26 | 1.5 |

| Isoproterenol | 6.98 | 0.04 |

| Terbutaline | 5.41 | 0.43 |

| CL-316243 | 5.41 | - |

*Ureteral selectivity is defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%. A higher ratio indicates greater ureteral selectivity.[3]

Experimental Protocols

In Vitro Studies in Isolated Ureteral Smooth Muscle

Objective: To characterize the pharmacological profile of KUL-7211 on ureteral smooth muscle.

Tissues: Ureters were excised from male rabbits and dogs.[1]

Preparation:

-

Animals were anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and exsanguinated.[4]

-

Ureters were excised, and surrounding fat and blood vessels were removed.[4]

-

The whole ureter was cut into tubular segments of approximately 20 mm in length.[4]

-

Segments were suspended in a 10-mL organ bath containing Krebs solution, gassed with 95% O2 and 5% CO2 at 37°C.[4]

-

An initial resting tension of about 2-3 mN was applied, and tissues were allowed to equilibrate for 1 hour.[4]

-

Isometric contractions were recorded using a force-transducer.[4]

Methodology for Tonic Contractions:

-

Tonic contractions were induced by adding 80 mM KCl to the organ bath.[1][4]

-

Once the contraction stabilized, KUL-7211 was added cumulatively in 0.5-log increments.[4]

-

The relaxing effect was measured as a percentage of the KCl-induced contraction.

Methodology for Spontaneous Rhythmic Contractions:

-

For canine ureteral spiral preparations, spontaneous rhythmic contractions were observed.[1]

-

KUL-7211 was added in a concentration-dependent manner.

-

The reduction in the amplitude and frequency of contractions was measured.

References

- 1. Pharmacological profile of KUL-7211, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of KUL-7211, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of KUL-7211, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KUL-7211 Racemate: A Technical Guide to Potential Therapeutic Targets Beyond the Ureter

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211 is a selective β2/β3-adrenoceptor agonist, primarily investigated for its potent relaxant effects on ureteral smooth muscle, indicating its potential in the management of ureteral colic and the passage of urinary stones.[1][2] This technical guide explores the potential therapeutic applications of KUL-7211 beyond its urological focus. By examining the physiological roles of β2 and β3-adrenoceptors in various organ systems, this document outlines plausible, albeit largely unexplored, therapeutic avenues for KUL-7211 and similar selective agonists. The information presented is based on the established pharmacology of these receptors and preclinical data on KUL-7211's selectivity, providing a roadmap for future research and drug development.

Core Mechanism of Action: β2 and β3-Adrenoceptor Agonism

KUL-7211 exerts its effects by activating β2 and β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other cellular responses.[3]

Established and Potential Therapeutic Targets

While the primary therapeutic target of KUL-7211 has been the ureter, its dual agonism at β2 and β3-adrenoceptors suggests a broader range of potential applications.

Respiratory System: Bronchodilation

Therapeutic Target: Airway Smooth Muscle Rationale: β2-adrenoceptors are abundantly expressed in the smooth muscle of the bronchioles.[4][5] Agonism of these receptors is the cornerstone of treatment for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), leading to bronchodilation and improved airflow.[3][4][6][7] Potential Application for KUL-7211: As a β2-agonist, KUL-7211 could potentially be developed as an inhaled therapy for obstructive lung diseases. Its selectivity profile would be a key determinant of its suitability, particularly concerning cardiovascular side effects.

Metabolic System: Regulation of Glucose and Lipid Metabolism

Therapeutic Target: Adipose Tissue, Liver, Pancreas, and Skeletal Muscle Rationale:

-

β3-Adrenoceptors: These are highly expressed in brown and white adipose tissue and are involved in lipolysis and thermogenesis.[8] Selective β3-agonists are being investigated for the treatment of obesity and type 2 diabetes.[9] The β3-agonist mirabegron has been shown to improve glucose homeostasis in obese individuals.[10]

-

β2-Adrenoceptors: These receptors are involved in glycogenolysis in the liver and skeletal muscle, and insulin secretion from the pancreas.[11] Potential Application for KUL-7211: The dual β2/β3 agonism of KUL-7211 suggests it could have multifaceted effects on metabolism, potentially improving insulin sensitivity, increasing energy expenditure, and promoting lipolysis. This warrants investigation in the context of metabolic syndrome, obesity, and type 2 diabetes.

Cardiovascular System: Cardioprotection and Vasodilation

Therapeutic Target: Cardiomyocytes and Vascular Smooth Muscle Rationale:

-

β3-Adrenoceptors: Unlike β1 and β2 receptors which have positive inotropic and chronotropic effects, β3-adrenoceptor activation in the heart is thought to be cardioprotective by counteracting excessive catecholaminergic stimulation.[12][13][14][15] They are also involved in vasodilation.[12]

-

β2-Adrenoceptors: These receptors mediate vasodilation in skeletal muscle and the liver.[3] Potential Application for KUL-7211: KUL-7211's agonism at β3-adrenoceptors could offer a novel approach to cardioprotection in conditions like heart failure.[13][15] Its β2-agonist activity could contribute to a reduction in peripheral vascular resistance. Preclinical studies in pigs have already indicated that KUL-7211 has a relatively small hypotensive effect compared to other β-agonists.[6][16]

Gastrointestinal System: Smooth Muscle Relaxation

Therapeutic Target: Gastrointestinal Smooth Muscle Rationale: Both β2 and β3-adrenoceptors are present in the gastrointestinal tract and their activation leads to smooth muscle relaxation, potentially reducing motility.[4][17][18] Preclinical studies have shown that β3-agonists can increase gastrointestinal transit time in mice.[19] Potential Application for KUL-7211: KUL-7211 could be explored for conditions characterized by gastrointestinal hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D). Preclinical data for KUL-7211 has already demonstrated its inhibitory effect on colonic contraction in rats.[1]

Genitourinary System (Beyond Ureter): Uterine Relaxation

Therapeutic Target: Uterine Smooth Muscle Rationale: β2-adrenoceptors are well-established targets for uterine relaxation (tocolysis) to prevent premature labor.[3][20] Potential Application for KUL-7211: KUL-7211 has shown a high degree of selectivity for inhibiting spontaneous uterine contractions in rats, suggesting its potential as a tocolytic agent.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for KUL-7211 from preclinical studies.

Table 1: Potency of KUL-7211 in Isolated Tissues

| Tissue Preparation | Species | Agonist Effect | pD2 Value (Mean ± SEM) |

| Ureter (KCl-induced contraction) | Rabbit | Relaxation (β2-mediated) | 5.86 ± 0.13 |

| Ureter (KCl-induced contraction) | Canine | Relaxation (β3-mediated) | 6.52 ± 0.16 |

| Ureter (Spontaneous rhythmic contraction) | Canine | Reduction | 6.83 ± 0.20 |

| Ureter (KCl-induced contraction) | Canine | Relaxation | 6.60 |

| Ureter (Spontaneous rhythmic contraction) | Canine | Reduction | 6.80 |

| Ureter (Phenylephrine-induced contraction) | Canine | Suppression | 6.95 |

| Ureter (PGF2α-induced contraction) | Canine | Suppression | 7.05 |

Table 2: Antagonist Potency against KUL-7211-Induced Relaxation

| Tissue Preparation | Species | Antagonist | pKB Value (Mean ± SEM) |

| Ureter | Rabbit | ICI-118,551 (selective β2-antagonist) | 8.91 ± 0.24 |

| Ureter | Canine | Bupranolol (non-selective β-antagonist) | 6.85 ± 0.12 |

Data from[1]

Table 3: Selectivity of KUL-7211 in Rat Isolated Organs

| Effect | Mediating Receptor | Selectivity Ratio vs. Atrial Rate (β1) |

| Inhibition of spontaneous uterine contraction | β2 | 56.3 |

| Inhibition of colonic contraction | β3 | 242.2 |

Data from[1]

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

Objective: To assess the effect of KUL-7211 on the contractility of isolated smooth muscle tissues.

Methodology:

-

Tissue Preparation: Tissues of interest (e.g., ureter, colon, uterus, bronchus) are dissected from euthanized animals (e.g., rats, rabbits, guinea pigs) and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

-

Mounting: The tissue strips are mounted in an organ bath chamber filled with the physiological salt solution maintained at 37°C.[21][22][23] One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Induction of Contraction (if required): For tissues that are not spontaneously active, contraction is induced using agents like potassium chloride (KCl), phenylephrine, or prostaglandin F2α.

-

Drug Administration: KUL-7211 is added cumulatively to the organ bath to generate a concentration-response curve.

-

Data Acquisition: Changes in isometric tension are recorded using a data acquisition system.

-

Data Analysis: The potency of KUL-7211 is determined by calculating the pD2 value (-log EC50). For antagonists, the pKB value is calculated.

cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP following stimulation of β2/β3-adrenoceptors with KUL-7211.

Methodology:

-

Cell Culture: A cell line expressing the β2 or β3-adrenoceptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of KUL-7211. For Gi-coupled receptors, forskolin is used to stimulate cAMP production.

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[24][25][26][27]

-

Data Analysis: A standard curve is used to determine the cAMP concentration in the samples. The EC50 value for KUL-7211-induced cAMP accumulation is then calculated.

Radioligand Binding Assay

Objective: To determine the binding affinity of KUL-7211 for β2 and β3-adrenoceptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the β-adrenoceptors.

-

Competition Binding: To determine the affinity of KUL-7211, competition binding assays are performed where the membranes are incubated with the radioligand and increasing concentrations of unlabeled KUL-7211.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of KUL-7211 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, which represents the affinity of KUL-7211 for the receptor.

Signaling Pathways and Experimental Workflows

Signaling Pathway of β2/β3-Adrenoceptor Agonists

Caption: KUL-7211 signaling pathway.

Experimental Workflow for Isolated Organ Bath Assay

Caption: Isolated organ bath experimental workflow.

Logical Relationship of Potential Therapeutic Targets

Caption: Potential therapeutic areas for KUL-7211.

Conclusion and Future Directions

KUL-7211, as a selective β2/β3-adrenoceptor agonist, holds significant therapeutic promise beyond its current focus on urological conditions. The widespread distribution and diverse physiological roles of its target receptors suggest potential applications in respiratory, metabolic, cardiovascular, and gastrointestinal diseases. The preclinical data indicating its selectivity for uterine and colonic smooth muscle relaxation provides a strong rationale for further investigation in these areas.

Future research should focus on comprehensive preclinical studies to evaluate the efficacy and safety of KUL-7211 in models of asthma, metabolic syndrome, heart failure, and gastrointestinal hypermotility. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to determine appropriate dosing and delivery routes for these potential new indications. The development of KUL-7211 for targets beyond the ureter could unlock its full therapeutic potential and address significant unmet medical needs.

References

- 1. Pharmacological profile of KUL-7211, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of KUL-7211, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. What are adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Roles of Beta2- and Beta3-Adrenoceptor Polymorphisms in Hypertension and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is the β3-Adrenoceptor a Valid Target for the Treatment of Obesity and/or Type 2 Diabetes? [mdpi.com]

- 10. JCI - The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans [jci.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ahajournals.org [ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Cardioprotective Effect of Beta-3 Adrenergic Receptor Agonism: Role of Neuronal Nitric Oxide Synthase: Beta3-AR prevents cardiac dysfunction through nNOS - PMC [pmc.ncbi.nlm.nih.gov]